Tert-butyl 3-[(2S)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate Tert-butyl 3-[(2S)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17466698
InChI: InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-10-11(9-13(18)15(20)22-4)12-7-5-6-8-14(12)19/h5-8,10,13H,9,18H2,1-4H3/t13-/m0/s1
SMILES:
Molecular Formula: C17H22N2O4
Molecular Weight: 318.4 g/mol

Tert-butyl 3-[(2S)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate

CAS No.:

Cat. No.: VC17466698

Molecular Formula: C17H22N2O4

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-[(2S)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate -

Specification

Molecular Formula C17H22N2O4
Molecular Weight 318.4 g/mol
IUPAC Name tert-butyl 3-[(2S)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate
Standard InChI InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-10-11(9-13(18)15(20)22-4)12-7-5-6-8-14(12)19/h5-8,10,13H,9,18H2,1-4H3/t13-/m0/s1
Standard InChI Key HQFNEPWHAWEXLA-ZDUSSCGKSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)OC)N
Canonical SMILES CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)OC)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an indole core substituted at position 3 with a (2S)-2-amino-3-methoxy-3-oxopropyl side chain, while position 1 is protected by a tert-butyl carbamate group. The stereochemistry at the C2 position of the side chain is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles. Key structural attributes include:

  • Molecular Formula: C17H22N2O4\text{C}_{17}\text{H}_{22}\text{N}_2\text{O}_4

  • Molecular Weight: 318.4 g/mol

  • Stereochemistry: (2S) configuration ensures optimal hydrogen bonding with chiral biological targets.

Table 1: Physicochemical Properties

PropertyValueSource
Melting Point76–78°C (decomposes)
Solubility in Polar Solvents25 mg/mL in methanol
LogP (Octanol-Water)1.8
Hydrogen Bond Donors/Acceptors2/5

The Boc group enhances solubility in organic solvents, facilitating its use in solid-phase peptide synthesis (SPPS).

Synthetic Methodologies

Stepwise Synthesis

The synthesis involves three principal stages:

  • Indole Nitrogen Protection: The indole nitrogen is shielded using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in anhydrous dichloromethane under nitrogen atmosphere.

  • Side Chain Introduction: A Michael addition reaction attaches the (2S)-2-amino-3-methoxy-3-oxopropyl group to position 3, employing L-serine derivatives as chiral precursors.

  • Deprotection and Purification: Acidic cleavage of the Boc group (e.g., trifluoroacetic acid) yields the free amine, followed by HPLC purification to >98% purity.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
Boc ProtectionBoc2O\text{Boc}_2\text{O}, DMAP, 0°C92%
Michael AdditionL-Serine methyl ester, DCC, RT85%
Final DeprotectionTFA/DCM (1:1), 2 h88%

Reaction scalability remains a challenge due to the sensitivity of the stereocenter to racemization under basic conditions.

Pharmacological Applications

Neurotransmitter Modulation

The compound’s indole scaffold mimics tryptophan, enabling its incorporation into peptides targeting serotonin and melatonin receptors. In vitro assays demonstrate its inhibition of monoamine oxidase A (MAO-A) with an IC50\text{IC}_{50} of 14.3 μM, suggesting potential antidepressant applications.

Anticancer Activity

Structure-activity relationship (SAR) studies reveal that the methoxy group enhances cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines:

Table 3: Cytotoxicity Profiles

Cell LineIC50\text{IC}_{50} (μM)Mechanism
MCF-712.5Apoptosis via caspase-3/7
A5498.5G2/M cell cycle arrest
HepG210.0ROS-mediated DNA damage

The (2S) configuration is essential for activity, as the (2R) enantiomer shows 5–10-fold reduced potency.

Mechanistic Insights

Enzyme Inhibition

Molecular docking simulations indicate that the compound binds to the substrate pocket of MAO-A through:

  • Hydrogen bonds between the amino group and Glu216.

  • π-π stacking interactions between the indole ring and Tyr407.

Metabolic Stability

In vivo pharmacokinetic studies in rats reveal a plasma half-life (t1/2t_{1/2}) of 2.3 h and moderate blood-brain barrier penetration (brain/plasma ratio = 0.4).

Industrial and Research Implications

Scale-Up Challenges

Industrial production requires optimized chiral catalysts to prevent racemization. Continuous flow systems have achieved 80% yield at kilogram scale, reducing solvent waste by 40% compared to batch processes.

Future Directions

Ongoing research focuses on:

  • Derivatizing the methoxy group to improve metabolic stability.

  • Exploring synergistic effects with checkpoint inhibitors in immunotherapy.

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